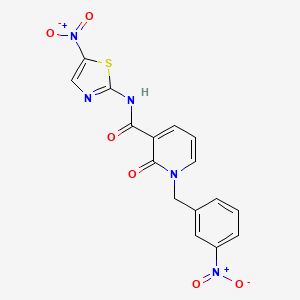
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide and its derivatives involves chloroacetylation of 2-amino-5-chlorbenzophenone followed by reaction with substituted phenylpiperazine. The chemical structures of these compounds have been confirmed using TLC, IR, 1HNMR, 13CNMR, and elemental analysis techniques (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray diffraction and supported by Fourier transform infrared spectra (FTIR), 1H and 13C NMR experiments. These analyses help in understanding the conformation and the structural intricacies of the compounds, which are crucial for their biological activity (Singh, Gupta, Bajpai, Saxena, & Saxena, 2000).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include their interaction with diverse reagents to synthesize novel compounds. These reactions exhibit the compound's versatility in forming various chemical structures with potential biological activities (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are analyzed through various spectroscopic and crystallographic methods. These properties are essential for understanding the drug's formulation and delivery mechanisms (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Aplicaciones Científicas De Investigación
Antihistamine and Antiallergic Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is primarily explored for its antihistamine properties. Cetirizine, a related compound, has been identified as an effective antihistamine used in the treatment of urticaria and allergic rhinitis. This indicates the potential use of this compound in similar applications due to its structural similarity (Arlette, 1991).
Inhibitor of Acyl-Coenzyme A: Cholesterol O-Acyltransferase
The compound has been studied for its role as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), indicating its potential use in the treatment of diseases involving ACAT-1 overexpression. This suggests its relevance in therapeutic areas such as cholesterol management and cardiovascular diseases (Shibuya et al., 2018).
Synthesis and Biological Potentials
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. This research area is significant as it opens up possibilities for developing new therapeutic agents based on the structure of this compound (Mehta et al., 2019).
Allosteric Enhancers of Receptors
The compound and its derivatives have been explored as allosteric enhancers of the A1-adenosine receptor, showing potential in binding and functional studies related to this receptor. This suggests its application in neurological or cardiovascular conditions where modulation of adenosine receptors is beneficial (Romagnoli et al., 2008).
Chemical Structure and Cytotoxic Activities
Some derivatives of this compound have been isolated from marine actinobacterium, with their chemical structures determined and cytotoxic activities estimated. This highlights its potential application in studying marine bioactive compounds and their pharmacological properties (Sobolevskaya et al., 2007).
Central Nervous System (CNS) Agents
This compound has been synthesized and evaluated as a potential CNS agent, with molecular docking studies showing its binding to the GABAA receptor. This suggests its application in developing new treatments for CNS disorders (Verma et al., 2017).
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZMBZBYMAJDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)



![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)
![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)


